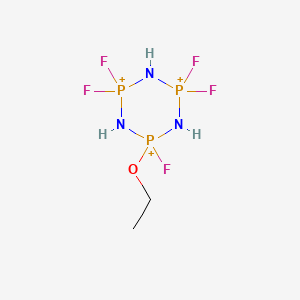
2-Ethoxy-2,4,4,6,6-pentafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,2,4,6-triazatriphosphorine, 2-ethoxy-2,4,4,6,6-pentafluoro-2,2,4,4,6,6-hexahydro- is an organic phosphorus compound with the chemical formula C2H5F5N3OP3 . It is commonly known for its applications as a flame retardant and as an intermediate in organic synthesis . This compound is characterized by its unique structure, which includes both phosphorus and fluorine atoms, contributing to its distinct chemical properties .
Preparation Methods
The synthesis of 1,3,5,2,4,6-triazatriphosphorine, 2-ethoxy-2,4,4,6,6-pentafluoro-2,2,4,4,6,6-hexahydro- involves a reaction between phosphorus trichloride and pentafluoroethanol . The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
1,3,5,2,4,6-triazatriphosphorine, 2-ethoxy-2,4,4,6,6-pentafluoro-2,2,4,4,6,6-hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents such as hydrogen peroxide and perchloric acid.
Phosphorylation: The compound can be used in phosphorylation reactions to introduce phosphorus-containing groups into organic molecules.
Common reagents and conditions used in these reactions include organic solvents like chloroform and dichloromethane, and reaction temperatures typically range from room temperature to slightly elevated temperatures . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted phosphazenes .
Scientific Research Applications
1,3,5,2,4,6-triazatriphosphorine, 2-ethoxy-2,4,4,6,6-pentafluoro-2,2,4,4,6,6-hexahydro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5,2,4,6-triazatriphosphorine, 2-ethoxy-2,4,4,6,6-pentafluoro-2,2,4,4,6,6-hexahydro- involves its ability to form stable phosphorus-fluorine bonds, which contribute to its flame-retardant properties . The presence of fluorine atoms helps in forming a protective layer on the material’s surface, preventing the spread of flames . Additionally, the compound’s structure allows it to interact with various molecular targets, including organic molecules and polymers, enhancing its effectiveness in different applications .
Comparison with Similar Compounds
Similar compounds to 1,3,5,2,4,6-triazatriphosphorine, 2-ethoxy-2,4,4,6,6-pentafluoro-2,2,4,4,6,6-hexahydro- include:
Hexachlorocyclotriphosphazene: This compound has a similar phosphorus-nitrogen ring structure but with chlorine atoms instead of fluorine.
Cyclophosphonitrilic chloride trimer: Another related compound with a similar cyclic structure but different substituents.
The uniqueness of 1,3,5,2,4,6-triazatriphosphorine, 2-ethoxy-2,4,4,6,6-pentafluoro-2,2,4,4,6,6-hexahydro- lies in its combination of ethoxy and pentafluoro groups, which impart distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C2H8F5N3OP3+3 |
|---|---|
Molecular Weight |
278.02 g/mol |
IUPAC Name |
2-ethoxy-2,4,4,6,6-pentafluoro-1,3,5,2,4,6-triazatriphosphinane-2,4,6-triium |
InChI |
InChI=1S/C2H8F5N3OP3/c1-2-11-14(7)9-12(3,4)8-13(5,6)10-14/h8-10H,2H2,1H3/q+3 |
InChI Key |
HWFSMEXFCGEMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+]1(N[P+](N[P+](N1)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


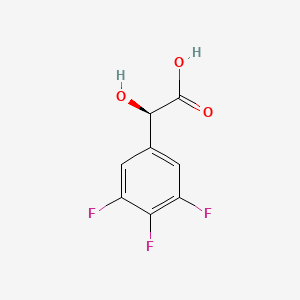
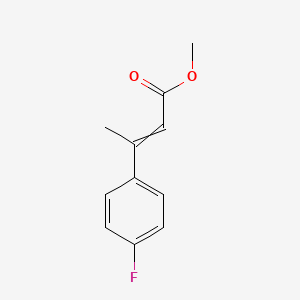
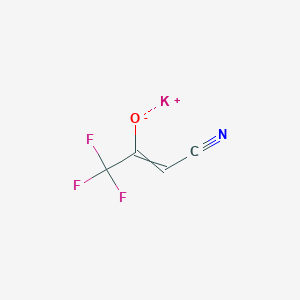
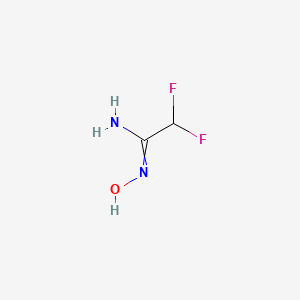
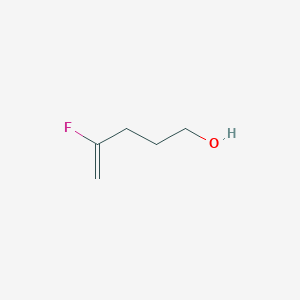
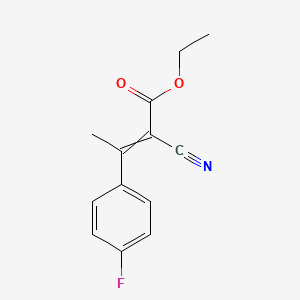

![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11823550.png)
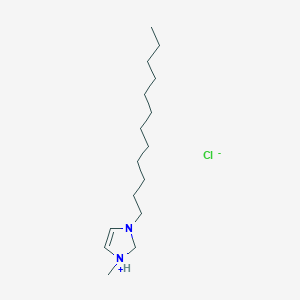
![3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11823561.png)
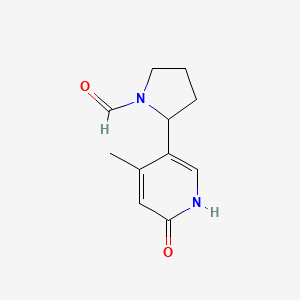
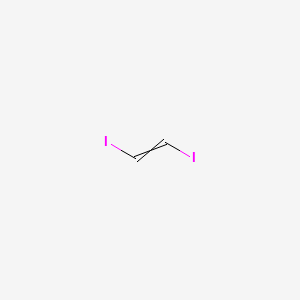
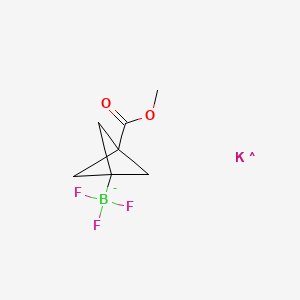
![3-(difluoromethyl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B11823581.png)
